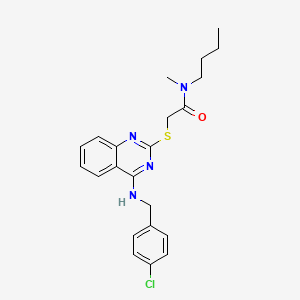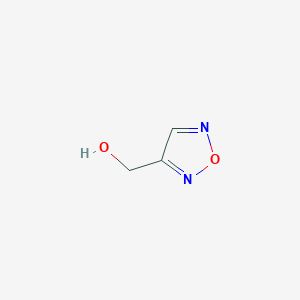
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thioazole derivatives. This compound has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. As an anticancer agent, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. As an antimicrobial agent, it has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. As an antifungal agent, it has been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme lanosterol 14α-demethylase. As an antiviral agent, it has been shown to inhibit the replication of viruses by inhibiting the activity of the enzyme RNA-dependent RNA polymerase.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol vary depending on its application. As an anticancer agent, it has been shown to induce cell cycle arrest and inhibit angiogenesis. As an antimicrobial agent, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. As an antifungal agent, it has been shown to inhibit fungal growth and induce oxidative stress. As an antiviral agent, it has been shown to inhibit viral replication and induce the expression of interferon-stimulated genes.
Advantages And Limitations For Lab Experiments
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One direction is to study its potential as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential as a drug delivery system for other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its effectiveness.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most common methods is the reaction of 4-(2-phenylethyl)-1,2,4-triazole-3-thiol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to yield the desired product.
Scientific Research Applications
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its various applications in medicinal chemistry. It has shown promising results as an anticancer agent, antimicrobial agent, antifungal agent, and antiviral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-bromophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c17-14-8-6-13(7-9-14)15-18-19-16(21)20(15)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBFKHJPLARJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)
